4-Fluorophthalic acid

Description

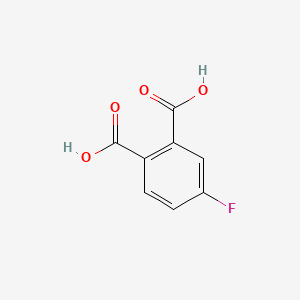

Structure

3D Structure

Properties

IUPAC Name |

4-fluorophthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCXTFVBNCFZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953883 | |

| Record name | 4-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-67-1, 320-97-8 | |

| Record name | 3-Fluorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 320-97-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK39UM4T28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 4-Fluorophthalic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorophthalic Acid

This guide provides a comprehensive technical overview of this compound (CAS 320-97-8), a key fluorinated building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, experimental characterization protocols, and the scientific rationale underpinning its utility. The presence of a fluorine atom on the phthalic acid scaffold introduces unique electronic properties that significantly influence its reactivity, acidity, and potential applications, ranging from high-performance polymers to pharmaceutical intermediates.[1][2]

This compound, systematically named 4-Fluorobenzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid.[1][2] The molecule consists of a benzene ring substituted with two adjacent carboxylic acid groups and a single fluorine atom at the C4 position. This substitution pattern is critical to its chemical behavior.

The electron-withdrawing nature of the fluorine atom via the inductive effect, combined with the resonance effects of the aromatic ring and two carboxyl groups, creates a molecule with distinct electronic and steric properties. These features are foundational to its application as a monomer in polymerization, where it imparts enhanced thermal stability and chemical resistance, and as an intermediate in the synthesis of complex pharmaceuticals.[1][2]

| Property | Value | Source(s) |

| CAS Number | 320-97-8 | [3][4] |

| Molecular Formula | C₈H₅FO₄ | [3][4] |

| Molecular Weight | 184.12 g/mol | [3][5] |

| IUPAC Name | 4-fluorobenzene-1,2-dicarboxylic acid | [4] |

| Synonyms | This compound | [1][3] |

| Appearance | White to Off-White Solid/Powder | [1][3] |

| InChI Key | OMCXTFVBNCFZMY-UHFFFAOYSA-N | [3][4] |

Core Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical processes, from reaction setup to purification and formulation.

Thermal and Physical Data

The melting and boiling points reflect the strong intermolecular hydrogen bonding afforded by the two carboxylic acid groups. The compound is noted to be hygroscopic, meaning it can absorb moisture from the atmosphere, a key consideration for storage.[3]

| Parameter | Value | Notes | Source(s) |

| Melting Point | 154-158 °C | [3] | |

| Boiling Point | 377.2 ± 27.0 °C | Predicted | [3] |

| Density | 1.551 ± 0.06 g/cm³ | Predicted | [3] |

| Form | Solid | Crystalline solid or powder | [2][3] |

Solubility Profile

The solubility of this compound is dictated by the polarity of its functional groups. While the two carboxylic acid groups can engage in hydrogen bonding, the overall molecule retains significant nonpolar character from the benzene ring.

-

Aqueous Solubility : It has limited solubility in water.[2][3] This is typical for aromatic carboxylic acids where the hydrophobic benzene ring dominates.[6] However, its solubility can be greatly increased in basic aqueous solutions due to the formation of the highly soluble dicarboxylate salt.

-

Organic Solubility : It is soluble in polar organic solvents like ethanol and acetone and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2][3]

Acidity (pKa)

The acidity of the carboxylic acid groups is a defining feature of this compound. The predicted pKa of the first dissociation is approximately 2.91.[3]

Causality of Acidity:

-

Dual Carboxyl Groups : Like its parent, phthalic acid, the two adjacent carboxylic acid groups influence each other's acidity. The first proton is relatively acidic.

-

Inductive Effect of Fluorine : The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the benzene ring, stabilizing the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization makes the carboxylic acid groups more acidic (i.e., lowers the pKa) compared to the non-fluorinated phthalic acid. For comparison, the pKa of benzoic acid is 4.2, while that of 4-fluorobenzoic acid is 4.14, demonstrating the acid-strengthening effect of the para-fluorine substituent.[7][8] The effect is more pronounced in this compound due to the presence of two acid groups.

Caption: Influence of Molecular Structure on Acidity.

Spectroscopic and Analytical Characterization

A multi-technique approach is required for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to solubility.

-

¹H NMR : The proton spectrum is expected to show complex signals in the aromatic region (typically 7.0-8.5 ppm). The three aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by both the adjacent protons and the fluorine atom (H-F coupling). The two acidic protons of the carboxylic acids will appear as a single, broad singlet at a very downfield chemical shift (>12 ppm), which will disappear upon D₂O exchange.

-

¹³C NMR : The proton-decoupled ¹³C NMR spectrum will display eight distinct signals.[5]

-

Carbonyl Carbons : Two signals in the 165-175 ppm region for the carboxylic acid carbons.

-

Aromatic Carbons : Six signals in the aromatic region (110-170 ppm). The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller couplings to fluorine (²JCF, ³JCF).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch : A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[9]

-

C-H Stretch : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.[10]

-

C=O Stretch : A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid groups.[9][10]

-

C=C Stretch : Aromatic ring C=C stretching vibrations will appear as multiple bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretch : A strong absorption band in the 1300-1000 cm⁻¹ region is indicative of the C-F bond stretch.[11]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically measured in a polar solvent like ethanol or methanol, provides information about the electronic transitions within the molecule. This compound is expected to exhibit strong absorption bands in the UV region, characteristic of aromatic carboxylic acids. The primary absorption is due to π → π* transitions within the substituted benzene ring. The presence of the carboxyl groups and the fluorine atom will cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene.

Experimental Protocols

The following protocols describe standard methodologies for characterizing the key physicochemical properties of this compound.

Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a self-validating system for accurately determining the acid dissociation constants.

Expertise & Rationale: Potentiometric titration is the gold standard for pKa determination. It relies on monitoring the pH change of a solution of the acid as a standardized base is added. The equivalence points and half-equivalence points, identified from the titration curve, directly yield the pKa values. The use of a calibrated pH meter ensures high accuracy and trustworthiness of the results.

Methodology:

-

Preparation : Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water. Gentle heating may be required. If solubility is low, a co-solvent like ethanol (20-50%) can be used.

-

Titration Setup : Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C. Insert a calibrated combination pH electrode and a magnetic stirrer.

-

Titrant : Use a standardized 0.1 M NaOH solution as the titrant, delivered via a calibrated burette or an automated titrator.

-

Procedure :

-

Begin stirring the solution at a moderate, constant rate.

-

Record the initial pH.

-

Add the NaOH titrant in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration until the pH has risen significantly past the second expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis :

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the two equivalence points from the points of maximum slope on the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa₁ is the pH at the volume of NaOH corresponding to the first half-equivalence point (half the volume to the first equivalence point).

-

The pKa₂ is the pH at the volume of NaOH corresponding to the second half-equivalence point (midway between the first and second equivalence points).

-

Caption: Workflow for Potentiometric Titration.

Protocol: Characterization by IR Spectroscopy

Expertise & Rationale: The KBr pellet method is a robust technique for obtaining high-quality IR spectra of solid samples. It minimizes interference from solvents and produces sharp, well-defined peaks. Grinding the sample with dry KBr ensures it is finely dispersed in the transparent matrix, reducing scattering effects and leading to a trustworthy spectrum representative of the compound's vibrational modes.

Methodology:

-

Sample Preparation :

-

Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture should become a fine, homogenous powder.

-

Rationale : KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). Grinding ensures the sample is intimately mixed and particle size is reduced to minimize light scattering.

-

-

Pellet Formation :

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Analysis :

-

Process the spectrum (baseline correction, if necessary).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (O-H, C=O, C-F, etc.).

-

Applications and Relevance

The unique physicochemical properties of this compound make it a valuable compound for specialized applications.

-

Polymer Chemistry : It serves as a key monomer for producing high-performance polyimides and other polymers. The fluorine atom enhances thermal stability, chemical resistance, and flame retardancy in the resulting materials, which are used in aerospace, automotive, and electronics industries.[1]

-

Pharmaceutical Synthesis : It is a versatile intermediate in drug discovery.[2][4] The fluorine atom can improve metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).

-

Emerging Applications : Research has highlighted its potential as a disinfectant, an antifungal agent, and even as a stabilizing agent for vaccines, which could help overcome cold-chain storage limitations.[1][2]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 320-97-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 320-97-8 [m.chemicalbook.com]

- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

A Senior Application Scientist's Guide to 4-Fluorophthalic Acid (CAS 320-97-8): Properties, Synthesis, and Applications

Introduction

4-Fluorophthalic acid (4-FPA), with CAS number 320-97-8, is a strategically important aromatic dicarboxylic acid.[1][2] Its structure, featuring a fluorine atom on the benzene ring ortho and meta to the two carboxylic acid groups, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry, advanced materials science, and agrochemical synthesis.[2][3] The high electronegativity and relatively small size of the fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds like 4-FPA highly sought after in drug discovery.[4][5][6]

This technical guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. We will delve into its core properties, detail a robust synthesis and purification protocol, analyze its chemical reactivity, and explore its diverse applications, grounding all claims in authoritative references.

Physicochemical and Safety Data

A thorough understanding of a chemical's properties is foundational to its effective and safe application in research and development. This compound typically presents as a white to off-white crystalline solid or powder.[2][7]

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference. These values are critical for reaction planning, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 320-97-8 | [2][7][8][9] |

| Molecular Formula | C₈H₅FO₄ | [1][7][10] |

| Molecular Weight | 184.12 g/mol | [7] |

| IUPAC Name | 4-Fluorobenzene-1,2-dicarboxylic acid | [1][2][9] |

| Appearance | White to off-white crystalline solid/powder | [1][2][7] |

| Melting Point | 154-158 °C | [7][11] |

| Boiling Point (Predicted) | 377.2 ± 27.0 °C | [7][11] |

| Density (Predicted) | 1.551 ± 0.06 g/cm³ | [7][11] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited water solubility. | [2] |

| Storage | Store at room temperature, sealed in a dry environment. | [8][11] |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It is classified as an irritant.[9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

-

Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[9][12]

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

-

-

Incompatible Materials: Strong oxidizing agents and strong bases.[9]

Synthesis and Purification

The synthesis of this compound often proceeds from a readily available nitro-substituted precursor, such as 4-nitrophthalic acid or its anhydride. The key transformation is a nucleophilic aromatic substitution (SNAᵣ) reaction, replacing the nitro group with a fluoride.

A common and effective method involves the reaction of 4-nitrophthalic anhydride with potassium fluoride (KF).[13] This process, known as the Halex reaction, is a cornerstone of industrial fluoroaromatic chemistry. The resulting 4-fluorophthalic anhydride can then be hydrolyzed to the desired diacid.

Synthesis Workflow Diagram

The diagram below outlines the key stages in a typical laboratory-scale synthesis of this compound from 4-nitrophthalic anhydride.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a fume hood with appropriate PPE.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF) and a high-boiling aprotic solvent (e.g., sulfolane).

-

Azeotropic Drying: Heat the mixture to distill off any residual water from the KF and solvent, which is critical for preventing side reactions and ensuring high yield.

-

Fluorodenitration: Cool the mixture slightly and add 4-nitrophthalic anhydride. Heat the reaction mixture to 150-200 °C. The progress of the reaction can be monitored by TLC or GC-MS. Causality Note: The use of an aprotic polar solvent like sulfolane or DMSO is crucial as it effectively solvates the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion to attack the electron-deficient aromatic ring.[13]

-

Workup and Hydrolysis: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing dilute hydrochloric acid and ice. This step quenches the reaction and hydrolyzes the in-situ-formed 4-fluorophthalic anhydride to this compound.[13]

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Further purify the crude this compound by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to obtain a pure, crystalline product.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its two carboxylic acid groups and the activated aromatic ring.

-

Anhydride Formation: Like phthalic acid, 4-FPA can be easily dehydrated to form 4-fluorophthalic anhydride (CAS 319-03-9) upon heating or by using a dehydrating agent like acetic anhydride. This anhydride is a key reactant for synthesizing polyimides and phthalimides.[14]

-

Esterification and Amidation: The carboxylic acid groups readily undergo standard esterification with alcohols and amidation with amines, typically activated by coupling agents (e.g., DCC, EDC) or after conversion to the more reactive acyl chloride.[2] These reactions are fundamental for incorporating the 4-fluorophthalate moiety into larger molecules.

-

Nucleophilic Aromatic Substitution (SNAᵣ): The fluorine atom itself can be displaced by strong nucleophiles under certain conditions, although this is less common than reactions at the carboxyl groups. The electron-withdrawing nature of the adjacent carboxyl groups activates the fluorine for substitution.

Key Reactions Diagram

The following diagram illustrates the primary synthetic transformations of this compound.

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

The unique properties conferred by the fluorine atom make 4-FPA and its derivatives valuable in several high-technology fields.

High-Performance Polymers

One of the primary applications of this compound is as a monomer, via its anhydride, for the synthesis of high-performance polymers, particularly polyimides and polyetherimides.[1] The incorporation of fluorine into the polymer backbone imparts several desirable properties:

-

Enhanced Thermal Stability: The strength of the C-F bond contributes to higher decomposition temperatures.[1]

-

Chemical Resistance: Fluorinated polymers are often more resistant to chemical attack.[1]

-

Flame Retardancy: The presence of fluorine can improve the flame-retardant properties of materials.[1]

-

Improved Dielectric Properties: Fluorination can lower the dielectric constant, which is advantageous for microelectronics applications.

These advanced polymers are used in demanding sectors such as aerospace, automotive, and electronics.[1]

Pharmaceutical and Agrochemical Synthesis

In drug discovery, the 4-fluorophthalate scaffold serves as a valuable building block.[2] Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also alter the pKa of nearby functional groups and improve binding affinity through favorable electrostatic interactions.[3][4][5]

While specific blockbuster drugs containing the intact this compound moiety are not prominently cited, it and its anhydride are used to synthesize more complex heterocyclic systems and as linkers in advanced drug delivery systems like antibody-drug conjugates (ADCs).[3] Similarly, in agrochemical research, the fluorine substituent can increase the potency and selectivity of herbicides and pesticides.[14]

Other Emerging Applications

Research has also pointed to other potential uses for this compound, including:

-

Disinfectants and Antifungals: The compound has shown inherent antimicrobial properties.[1]

-

Vaccine Stabilization: Preliminary research suggests it may have a role in stabilizing vaccines, potentially reducing the reliance on cold-chain storage.[1]

Conclusion

This compound is more than a simple fluorinated aromatic. It is a versatile and enabling building block whose strategic importance is rooted in the predictable yet powerful influence of its fluorine substituent. For scientists in drug discovery, its utility lies in the ability to fine-tune pharmacokinetic and pharmacodynamic properties. For materials scientists, it provides a gateway to polymers with superior thermal and chemical resilience. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in creating the next generation of advanced materials and therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 320-97-8: this compound | CymitQuimica [cymitquimica.com]

- 3. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. kaibangchem.com [kaibangchem.com]

- 7. This compound - Jining Xinhe Pharmaceutical Co., LTD [xinhepharma.com]

- 8. This compound | 320-97-8 [sigmaaldrich.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. CID 151349236 | C8H5FO4 | CID 151349236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 320-97-8 [m.chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. US3956321A - Preparation of 4-fluorophthalic anhydride - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

Introduction: Establishing the Molecular Identity

An In-depth Technical Guide to the Structure Elucidation of 4-Fluorophthalic Acid

This compound (4-FPA), with the chemical formula C₈H₅FO₄, is a fluorinated aromatic dicarboxylic acid of significant interest in advanced materials and pharmaceutical development.[1] Its role as a monomer in the synthesis of high-performance polymers, such as polyimides, leverages the unique properties conferred by the fluorine atom, including enhanced thermal stability and chemical resistance.[1] In the pharmaceutical realm, the incorporation of fluorine is a well-established strategy for modulating the metabolic stability and biological activity of molecules.

The unequivocal confirmation of its molecular structure is a prerequisite for any meaningful application. Purity, isomeric identity, and exact conformation are critical parameters that dictate the final properties of a polymer or the efficacy and safety of a drug candidate. This guide provides a comprehensive, multi-technique framework for the rigorous structure elucidation of this compound, moving from foundational spectroscopic confirmation to definitive three-dimensional analysis. The narrative is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind the selection of each analytical technique and the interpretation of the resulting data.

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Physicochemical & Spectroscopic Data

Before delving into complex analysis, establishing the compound's basic properties is essential. These values serve as the initial checkpoint against which all subsequent data are compared. The synthesis of this compound typically involves controlled fluorination of phthalic acid derivatives, yielding a white powder.[1]

| Property | Value | Reference |

| IUPAC Name | 4-Fluorobenzene-1,2-dicarboxylic acid | [1] |

| CAS Number | 320-97-8 | [2] |

| Molecular Formula | C₈H₅FO₄ | [1][2] |

| Molecular Weight | 184.12 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [1] |

| Exact Mass | 184.017187 g/mol | [2] |

Part 1: Core Spectroscopic Confirmation

The first line of investigation in structure elucidation relies on a suite of spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they build a cohesive and self-validating structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-FPA, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of data on the electronic environment and connectivity of the atoms.

Expertise & Causality: We choose NMR to map the unique proton and carbon environments. The presence of fluorine introduces characteristic splitting patterns (C-F coupling), which are crucial for confirming the substitution pattern on the aromatic ring.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve polar carboxylic acids.[2][4]

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of purified this compound in approximately 0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR (DMSO-d₆): The spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). The integration of these signals will correspond to the three aromatic protons. The key to confirming the '4-fluoro' substitution pattern lies in the coupling constants. The proton ortho to the fluorine will show coupling to the fluorine nucleus, in addition to proton-proton coupling.

-

¹³C NMR (DMSO-d₆): The spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.[4]

-

Carboxylic Carbons (C=O): Two signals are expected in the ~165-175 ppm region.[4]

-

Aromatic Carbons: Six signals will appear in the ~110-170 ppm region. The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond coupling constant (¹JCF), which is a definitive marker.[4] The adjacent carbons (C3 and C5) will show smaller two-bond couplings (²JCF).

-

-

¹⁹F NMR: A single resonance will confirm the presence of one fluorine environment in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expertise & Causality: We use IR spectroscopy as a rapid and definitive method to confirm the presence of the carboxylic acid functional groups. The characteristic broad O-H stretch and the sharp C=O stretch are unmistakable signatures.

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4][5]

-

Pellet Formation: Press the resulting fine powder in a hydraulic press to form a transparent or translucent disk.[5]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[4]

-

O-H Stretch: A very broad and strong absorption band is expected from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4][6]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[4][7]

-

C-F Stretch: A strong band in the fingerprint region, typically around 1200-1100 cm⁻¹, can be attributed to the C-F stretching vibration.

-

Aromatic C-H and C=C Stretches: Peaks just above 3000 cm⁻¹ (aromatic C-H) and in the 1600-1450 cm⁻¹ region (aromatic C=C) confirm the presence of the benzene ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers valuable information about the molecule's structure through its fragmentation patterns.

Expertise & Causality: MS is essential for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, distinguishing C₈H₅FO₄ from other potential formulas with the same nominal mass.

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI in negative ion mode is particularly effective for carboxylic acids.

-

Data Acquisition: Acquire the mass spectrum. For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Molecular Ion: In negative ion mode ESI, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 183.01. The exact mass measured by HRMS should match the calculated value for [C₈H₄FO₄]⁻.

-

Fragmentation: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. A common fragmentation for aromatic carboxylic acids is the loss of CO₂ (44 Da) or the entire COOH group (45 Da).[8]

Part 2: Definitive 3D Structure by X-ray Crystallography

While spectroscopic methods provide a robust 2D structural hypothesis, X-ray crystallography stands alone as the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] It provides unambiguous proof of connectivity, conformation, and intermolecular interactions.

Expertise & Causality: This technique is the gold standard for absolute structure determination.[9] For drug development and materials science, understanding the crystal packing and hydrogen-bonding networks is often as critical as the molecular structure itself.

Caption: The workflow for single-crystal X-ray crystallography analysis.

-

Crystallization: The critical and often rate-limiting step is growing a high-quality single crystal.[9] This is typically achieved by slow evaporation of a saturated solution of 4-FPA in a suitable solvent or solvent system (e.g., ethanol/water). The goal is to allow the molecules to arrange themselves slowly into a well-ordered crystal lattice.[9]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms—is recorded by a detector.

-

Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map from the diffraction data. This map is used to build a model of the molecule, which is then refined against the experimental data to yield the final, precise atomic coordinates.[11]

Integrated Analysis: A Convergence of Evidence

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. No single piece of data is interpreted in isolation.

Caption: Convergence of analytical data to confirm the molecular structure.

The process is self-validating:

-

MS confirms the molecular formula proposed.

-

IR confirms the presence of the carboxylic acid functional groups required by the structure.

-

NMR maps out the exact C-H framework and, crucially, confirms the 4-position of the fluorine atom through characteristic C-F couplings.

-

X-ray Crystallography provides the ultimate, high-resolution 3D picture, validating the connectivity deduced from NMR and revealing the solid-state conformation and packing.

Conclusion

The structure elucidation of this compound is a systematic process that integrates multiple analytical techniques to build an irrefutable case for its molecular identity. This guide outlines a logical workflow, beginning with foundational spectroscopic methods (NMR, IR, MS) that collectively establish the compound's connectivity and functional groups, and culminating with the definitive three-dimensional analysis provided by X-ray crystallography. For researchers in materials science and drug development, adherence to such a rigorous, multi-faceted approach is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, reproducibility, and ultimate success of their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. CID 151349236 | C8H5FO4 | CID 151349236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. funaab.edu.ng [funaab.edu.ng]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

Lacking Sufficient Data to Generate an In-depth Technical Guide on the Solubility of 4-Fluorophthalic Acid

Despite a comprehensive search for quantitative data on the solubility of 4-Fluorophthalic acid in various organic solvents, insufficient specific, numerical data is available to construct the requested in-depth technical guide. While general qualitative descriptions of its solubility were found, the core requirement of quantitative data at different temperatures remains unmet.

As a Senior Application Scientist, providing a technical guide without robust, verifiable quantitative data would compromise the principles of scientific integrity and trustworthiness that are paramount for the target audience of researchers, scientists, and drug development professionals. An in-depth guide necessitates precise solubility values (e.g., in grams per 100 mL or moles per liter) across a range of solvents and temperatures to be of practical use in experimental design and theoretical modeling.

The initial and subsequent targeted searches confirmed that this compound (CAS 320-97-8), a white crystalline solid with the molecular formula C₈H₅FO₄, is generally described as soluble in organic solvents such as ethanol and acetone, slightly soluble in dimethyl sulfoxide (DMSO) and methanol, and having limited solubility in water. However, these descriptions are qualitative and lack the specific numerical values required for a detailed technical analysis.

To fulfill the user's request for an in-depth technical guide, the following specific information would be essential:

-

Quantitative Solubility Data: Precise measurements of this compound's solubility in a variety of common organic solvents (e.g., alcohols, ketones, esters, ethers, and polar aprotic solvents) at various temperatures.

-

Experimental Methodologies: Detailed protocols for the experimental determination of this solubility data, including techniques such as the gravimetric method, spectroscopic analysis, or chromatographic methods.

-

Thermodynamic Data: Information on the thermodynamics of dissolution, such as enthalpy and entropy of solution, which are crucial for understanding the solubility behavior and for the application of theoretical models like the van't Hoff or Apelblat equations.

Without this foundational quantitative data, it is not possible to generate the requested tables, diagrams, and in-depth analysis that would meet the high standards of a technical guide for a scientific audience. Further experimental investigation would be required to generate the necessary data for the comprehensive guide envisioned in the user's prompt.

An In-Depth Technical Guide to the Melting and Boiling Points of 4-Fluorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophthalic acid, a halogenated aromatic dicarboxylic acid, serves as a critical building block in the synthesis of advanced polymers, pharmaceuticals, and agrochemicals.[1] Its chemical structure, featuring a fluorine atom and two carboxylic acid groups on a benzene ring, imparts unique physicochemical properties that are pivotal to its application and reactivity. This guide provides a comprehensive analysis of the melting and boiling points of this compound, offering insights into the experimental determination of these properties and the underlying molecular factors that govern them.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 4-Fluorobenzene-1,2-dicarboxylic acid | [2][3] |

| Synonyms | This compound | [2] |

| CAS Number | 320-97-8 | [2] |

| Molecular Formula | C₈H₅FO₄ | [2][4] |

| Molecular Weight | 184.12 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 154-158 °C | [5] |

| Boiling Point | 377.2 ± 27.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

The Influence of Molecular Structure on Melting and Boiling Points

The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces. In the case of this compound, the presence of a fluorine atom and two carboxylic acid groups significantly influences these interactions.

Role of Carboxylic Acid Groups: The two carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds. This extensive hydrogen bonding network requires a substantial amount of energy to overcome, leading to a relatively high melting point. For comparison, phthalic acid, the non-fluorinated parent compound, has a melting point of approximately 207-210 °C.[6] The lower melting point of the 4-fluoro derivative may seem counterintuitive given fluorine's high electronegativity.

Impact of the Fluorine Substituent: The fluorine atom, being the most electronegative element, introduces a strong dipole moment into the molecule. However, the effect of fluorine on melting points in aromatic systems can be complex. While it can participate in intermolecular C-H···F interactions, it can also disrupt the crystal lattice packing of the molecule. The substitution of a hydrogen atom with a similarly sized fluorine atom can alter the symmetry and packing efficiency of the crystal, potentially leading to a lower melting point compared to the parent compound, as is observed here.

Regarding the boiling point, the high predicted value of 377.2 °C for this compound is a testament to the strong intermolecular forces, primarily hydrogen bonding from the carboxylic acid groups and dipole-dipole interactions from the carbon-fluorine bond, that persist in the liquid phase. Phthalic acid, in contrast, tends to decompose at its boiling point, which is predicted to be around 289 °C, by losing water to form phthalic anhydride.[2][5] The higher predicted boiling point of the fluorinated derivative suggests that the introduction of the fluorine atom enhances the overall intermolecular attractive forces in the liquid state.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of this compound is crucial for its characterization and quality control. The following sections detail the standard laboratory protocols for these measurements.

Workflow for Physical Property Determination

Caption: Workflow for the experimental determination of melting and boiling points.

Detailed Protocol for Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or a Thiele tube with a high-boiling point oil like mineral oil or silicone oil)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and pure, as impurities can lower and broaden the melting range. Grind a small amount of the solid into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.

-

Thiele Tube: Securely attach the capillary tube to a thermometer using a small rubber band or a piece of thread. The bottom of the capillary tube should be level with the thermometer bulb. Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level.

-

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point. However, when the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal of the solid melts (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 1-2 °C.

Detailed Protocol for Boiling Point Determination (Micro Method)

Given that this compound is a solid at room temperature and has a high predicted boiling point, a micro-scale method is appropriate for its determination after the sample has been melted.

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., Thiele tube with high-boiling point oil)

-

Thermometer

Procedure:

-

Sample Preparation: Place a small amount of this compound into the fusion tube.

-

Capillary Insertion: Place the sealed capillary tube into the fusion tube with the open end facing downwards.

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Clamp the assembly and immerse it in a heating bath (Thiele tube).

-

Heating: Heat the bath gently. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Observation and Recording: Once a steady stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop as the apparatus cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the external atmospheric pressure.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that are critical for its application in scientific research and industrial processes. The interplay of strong hydrogen bonding from the carboxylic acid functionalities and the electronic and steric effects of the fluorine substituent results in a melting point of 154-158 °C and a high predicted boiling point. The accurate experimental determination of these properties, through well-established protocols such as the capillary melting point and micro boiling point methods, is essential for ensuring the purity and identity of this versatile chemical intermediate.

References

- 1. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalic Acid: Properties, Synthesis, Uses & Formula Explained [vedantu.com]

- 3. Phthalic Acid - Formula, Structure, And Properties | Turito [turito.com]

- 4. Phthalic acid - Wikipedia [en.wikipedia.org]

- 5. PHTHALIC ACID | Occupational Safety and Health Administration [osha.gov]

- 6. PHTHALIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Guide to the Spectroscopic Characterization of 4-Fluorophthalic Acid

Introduction: The Analytical Imperative for 4-Fluorophthalic Acid

This compound (4-FPA), known systematically as 4-Fluorobenzene-1,2-dicarboxylic acid, is a vital chemical intermediate. Its molecular structure, featuring a fluorine atom on an aromatic ring with two adjacent carboxylic acid groups, imparts unique properties that are leveraged in the synthesis of high-performance polymers, pharmaceuticals, and advanced materials. The fluorine substitution can enhance thermal stability, chemical resistance, and metabolic stability in derivative compounds.

Given its role as a foundational building block, rigorous verification of its identity, purity, and structural integrity is paramount. A multi-technique spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and definitive analytical profile. This guide presents an in-depth examination of the expected spectroscopic data for 4-FPA, explaining the underlying principles and experimental considerations essential for researchers and quality control professionals.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-Fluorobenzene-1,2-dicarboxylic acid | [1] |

| CAS Number | 320-97-8 | |

| Molecular Formula | C₈H₅FO₄ | [1] |

| Molecular Weight | 184.12 g/mol | [1] |

| Appearance | White powder | |

| Exact Mass | 184.017187 g/mol |

Overall Spectroscopic Workflow

The comprehensive characterization of a chemical entity like 4-FPA follows a logical workflow. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Caption: Workflow for the spectroscopic confirmation of 4-FPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For 4-FPA, both ¹H and ¹³C NMR are essential.

Expertise & Experience: Solvent Choice

The choice of a deuterated solvent is critical. This compound's two carboxylic acid groups make it poorly soluble in non-polar solvents like chloroform-d (CDCl₃). A polar, aprotic solvent is required to achieve sufficient concentration for analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it readily dissolves the analyte and its residual solvent peak does not obscure key signals. Furthermore, the acidic protons of the carboxylic acids will exchange slowly in DMSO-d₆, allowing for their observation as a broad signal.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of dry 4-FPA and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.

¹H NMR Spectral Analysis (Predicted)

An experimental spectrum was not available in the searched literature. However, a scientifically sound prediction based on the molecular structure and established principles can be made. The spectrum is expected to show two main regions:

-

Carboxylic Acid Protons (-COOH): A very broad singlet is anticipated far downfield, typically in the >12 ppm region. This broadness is due to hydrogen bonding and chemical exchange. The signal will integrate to 2H.

-

Aromatic Protons (Ar-H): The aromatic region (7.0-8.5 ppm) will be complex due to spin-spin coupling between the three aromatic protons and, crucially, through-bond coupling to the fluorine atom (J-HF).

Caption: Key proton-fluorine and proton-proton couplings in 4-FPA.

Expected Aromatic Signals:

-

H-3: This proton is ortho to a carboxylic acid group and ortho to the fluorine atom. It will likely appear as a doublet of doublets (dd) due to coupling with H-5 and the fluorine atom.

-

H-5: This proton is meta to one carboxylic acid, para to the other, and ortho to the fluorine. It will appear as a complex multiplet, likely a triplet of doublets (td) or similar, due to coupling with H-6 and the fluorine atom.

-

H-6: This proton is ortho to a carboxylic acid group and meta to the fluorine. It will likely appear as a doublet of doublets (dd) due to coupling with H-5 and a smaller coupling to the fluorine atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For the C₈H₅FO₄ structure of 4-FPA, eight distinct signals are expected.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale & Key Features |

| C1, C2 (-COOH) | 165 - 175 | Deshielded region typical for carboxylic acid carbons. Two distinct signals are expected due to the asymmetric electronic environment. |

| C4 (C-F) | 160 - 170 | The carbon directly bonded to fluorine is significantly deshielded and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). This is a hallmark signal confirming the fluorine's position. |

| C3, C5, C6 (Ar-CH) | 115 - 135 | Aromatic CH carbons. Their shifts and potential C-F coupling constants (²JCF, ³JCF) will vary depending on their position relative to the fluorine and carboxyl groups. |

| C1, C2 (Ar-C-COOH) | 130 - 140 | Quaternary carbons attached to the carboxyl groups. These will also exhibit coupling to the fluorine atom. |

Note: Specific chemical shift assignments require advanced 2D NMR experiments (HSQC, HMBC), but the data in the table represents the expected regions and key identifying features based on literature for similar compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The spectrum of 4-FPA is dominated by features characteristic of an aromatic carboxylic acid.

Trustworthiness: The Self-Validating Spectrum

The IR spectrum of a carboxylic acid is self-validating due to the simultaneous presence of two highly characteristic absorptions: a very broad O-H stretch and a sharp, intense C=O stretch. The absence of one of these features would immediately cast doubt on the sample's identity.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Grind a small amount of dry 4-FPA (1-2 mg) with dry KBr powder (100-200 mg). Press the mixture into a transparent disk using a hydraulic press.

-

Background Collection: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.

IR Spectral Analysis (Predicted)

The following table summarizes the key absorption bands expected in the FT-IR spectrum of 4-FPA.[2][3]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Key Insights |

| 2500 - 3300 | O-H (Carboxylic Acid) | Stretching (H-bonded dimer) | Strong, Very Broad | This exceptionally broad band is the most definitive feature of a carboxylic acid, arising from extensive hydrogen bonding. |

| ~1700 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp | The intense carbonyl absorption confirms the presence of the acid functional group. Conjugation with the aromatic ring may shift this slightly lower than a typical aliphatic acid. |

| ~1600, ~1475 | C=C (Aromatic) | Ring Stretching | Medium to Weak | These bands are characteristic of the aromatic ring. |

| ~1250 | C-O (Carboxylic Acid) | Stretching | Strong | Associated with the C-O single bond of the acid group. |

| ~1100 | C-F (Aryl Fluoride) | Stretching | Strong | A strong absorption confirming the presence of the carbon-fluorine bond. |

| ~920 | O-H (Carboxylic Acid) | Out-of-plane Bending | Medium, Broad | Another characteristic, broad band for the carboxylic acid dimer. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: Ionization Technique

Electron Ionization (EI) is a common and effective technique for relatively small, thermally stable organic molecules like 4-FPA. It imparts significant energy, leading to the formation of a molecular ion (M⁺˙) and a rich fragmentation pattern that is highly reproducible and useful for structural confirmation.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is heated under vacuum to induce vaporization.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source.

-

Analysis: Accelerate the resulting charged fragments into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Analysis (Predicted)

The mass spectrum of 4-FPA is expected to provide clear evidence of its molecular formula and structure.

-

Molecular Ion (M⁺˙): The spectrum should show a clear molecular ion peak at m/z = 184 , corresponding to the nominal mass of C₈H₅FO₄. High-resolution mass spectrometry (HRMS) would confirm the exact mass of 184.0172.

-

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways. Key expected fragments include:

-

m/z = 166 ([M - H₂O]⁺˙): Loss of a water molecule is a common fragmentation for ortho-dicarboxylic acids, proceeding through an intramolecular cyclization to form the anhydride ion.

-

m/z = 139 ([M - COOH]⁺): Loss of a carboxyl radical is a characteristic fragmentation of benzoic acids.[4][5] This would result in a fluorobenzoic acid cation radical.

-

m/z = 94 ([M - COOH - COOH + H]⁺): Subsequent loss of the second carboxyl group leading to a fluorobenzene cation radical.

-

| m/z Value | Proposed Fragment | Identity |

| 184 | [C₈H₅FO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 167 | [M - OH]⁺ | Loss of hydroxyl radical |

| 166 | [M - H₂O]⁺˙ | Loss of water (formation of anhydride ion) |

| 139 | [M - COOH]⁺ | Loss of carboxyl radical |

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and unambiguous analytical characterization of this compound. ¹³C NMR confirms the carbon backbone and the position of the fluorine atom via the unique C-F coupling. FT-IR provides rapid confirmation of the essential carboxylic acid and aryl fluoride functional groups. Finally, Mass Spectrometry verifies the molecular weight and reveals fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic profile is indispensable for ensuring the quality and identity of this compound in research and development settings.

References

A Senior Application Scientist's Guide to Sourcing High-Purity 4-Fluorophthalic Acid for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

High-purity 4-Fluorophthalic acid (CAS No. 320-97-8) is a critical building block in modern pharmaceutical synthesis. The strategic incorporation of a fluorine atom into the phthalic acid backbone imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs).[1][2] Consequently, the quality and purity of this starting material are paramount, as even trace impurities can have cascading negative effects on reaction yields, downstream purification processes, and the final API's safety and efficacy. This in-depth guide provides a technical framework for evaluating and selecting commercial suppliers of high-purity this compound, ensuring a reliable and consistent supply chain for demanding research and drug development applications.

The Criticality of Purity in Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of a range of therapeutic agents, including novel anticancer agents and PROTACs (proteolysis-targeting chimeras).[3] Its dicarboxylic acid structure allows for versatile reactions, while the fluorine atom modulates the electronic properties of the molecule.[1][2]

The central challenge for any researcher is sourcing raw materials that are not only of high nominal purity but are also consistent from lot to lot. Impurities can arise from the original synthesis route—often involving the fluorination of phthalic acid derivatives—or from degradation during storage.[4] These impurities can be structurally similar isomers, residual solvents, or inorganic salts, each capable of interfering with subsequent, often highly sensitive, catalytic reactions. Therefore, a robust supplier qualification process is not a mere logistical step but a foundational component of good science.

A Framework for Commercial Supplier Evaluation

Selecting a supplier extends beyond comparing price and stated purity. A thorough evaluation should be a multi-faceted process encompassing documentation, analytical transparency, and logistical capabilities.

Decoding Supplier Documentation: Beyond the Label

The Certificate of Analysis (CofA) is the primary document attesting to a product's quality. However, not all CofAs are created equal. A comprehensive CofA should include:

-

Product Information: Clear identification of the chemical, CAS number, lot number, and manufacturer details.[5]

-

Purity Determination: The specific analytical method used (e.g., HPLC, GC) and the resulting purity value. A stated purity of ">98%" is common, but the method of determination is crucial.[6][7]

-

Analytical Results: Quantitative results for specific tests, including appearance, identity (e.g., by NMR or IR), and levels of key impurities.[5]

-

Traceability: A retest date and clear lot information to ensure supply chain transparency and traceability.[8][9]

Researchers should prioritize suppliers who provide lot-specific CofAs upon request, rather than generic technical data sheets.[5][9][10]

The Supplier Evaluation Workflow

A systematic approach to supplier selection minimizes risks associated with material variability. The following workflow is recommended:

Caption: A logical workflow for qualifying suppliers of high-purity this compound.

Comparative Analysis of Commercial Suppliers

Several reputable chemical suppliers offer this compound. While purity grades are often listed as 98%, the depth of analysis and available documentation can vary. The table below provides a comparative summary based on publicly available data.

| Supplier | Brand/Portfolio | Stated Purity | Typical Analytical Method Mentioned | Key Notes |

| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 98% | GC (for anhydride)[7] | A well-documented supplier for research quantities. Often provides detailed CofAs.[11][12] |

| Merck / MilliporeSigma | Sigma-Aldrich | 97% (for anhydride) | Not specified on product page | A major distributor with a broad portfolio. Anhydride is more commonly listed. |

| Jining Xinhe Pharmaceutical | Manufacturer | 98% | Not specified on product page | A direct manufacturer, potentially offering larger, bulk quantities.[6] |

| FINETECH INDUSTRY LIMITED | Finetech | Not specified | Not specified | Offers custom synthesis and bulk quantities; documentation including CofA is available.[13] |

| ChemicalBook | Aggregator | ~98% | Varies by lister | An aggregator platform listing multiple suppliers, useful for initial sourcing.[14] |

Note: This table is for illustrative purposes. Researchers must conduct their own due diligence and request lot-specific data before purchase.

In-House Quality Control: A Self-Validating Protocol

Trust in a supplier's CofA should always be verified with in-house testing, especially for critical applications. An incoming QC protocol ensures that the material meets the specific needs of your experimental workflow.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic acids like this compound. A reversed-phase method with UV detection is typically effective.[15][16][17] The method can separate the main component from related aromatic acid impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR is invaluable for unambiguous structural confirmation. ¹H NMR will confirm the aromatic proton signals, while ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of key functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the acid itself due to its low volatility, GC-MS is excellent for identifying residual solvents or more volatile impurities, and is a primary method for analyzing the more volatile anhydride precursor.[7]

Step-by-Step Protocol for Incoming Material QC

Objective: To verify the identity and purity of a newly received lot of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

Phosphoric acid or other suitable buffer for mobile phase

-

Appropriate HPLC column (e.g., C18)

-

NMR tubes and deuterated solvent (e.g., DMSO-d₆)

Methodology:

-

Visual Inspection: Document the appearance of the material (e.g., "White-like powder") and compare it to the supplier's description.[6]

-

Solubility Check: Confirm solubility in an appropriate solvent (e.g., DMSO, methanol). Note that it is insoluble in water.[12]

-

Identity Confirmation (FT-IR):

-

Acquire an FT-IR spectrum of the solid sample.

-

Verify the presence of a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹), characteristic of a carboxylic acid.

-

-

Identity Confirmation (NMR):

-

Dissolve a small amount of the sample in a suitable deuterated solvent.

-

Acquire ¹H and ¹⁹F NMR spectra.

-

Confirm that the chemical shifts, splitting patterns, and integration are consistent with the structure of this compound.

-

-

Purity Assay (HPLC):

-

Prepare a standard solution of known concentration.

-

Prepare the mobile phase (e.g., a gradient of acetonitrile and buffered water).[15][18]

-

Equilibrate the HPLC system.

-

Inject the sample and run the analysis using a UV detector (e.g., at 200 nm).[17][18]

-

Calculate the purity based on the area percentage of the main peak relative to all other peaks.

-

Incoming Material QC Workflow Diagram

Caption: A standardized workflow for the in-house quality control of incoming this compound.

Conclusion

Sourcing high-purity this compound is a foundational step for successful research and drug development. A proactive and analytical approach to supplier selection, coupled with rigorous in-house quality control, is essential for mitigating risks associated with raw material variability. By implementing the workflows and evaluation criteria outlined in this guide, scientists can establish a reliable supply chain, ensuring the integrity and reproducibility of their work and accelerating the path to discovery.

References

- 1. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. gfschemicals.com [gfschemicals.com]

- 6. This compound - Jining Xinhe Pharmaceutical Co., LTD [xinhepharma.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. file.leyan.com [file.leyan.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Certificates of Analysis | Hach [hach.com]

- 11. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound anhydride | CAS: 319-03-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 14. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 15. agilent.com [agilent.com]

- 16. helixchrom.com [helixchrom.com]

- 17. HPLC Method for Analysis of Phthalic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 18. osha.gov [osha.gov]

A-to-Z Guide to the Synthesis of 4-Fluorophthalic Acid from Phthalic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Phthalic Acids

4-Fluorophthalic acid, a halogenated derivative of phthalic acid, is a pivotal building block in the synthesis of advanced materials and pharmaceuticals.[1] The incorporation of a fluorine atom into the phthalic acid backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and flame retardancy in polymers.[1] In the pharmaceutical realm, the fluorine substituent can significantly modulate a drug candidate's metabolic stability, lipophilicity, and target binding affinity, making it a valuable moiety for medicinal chemists.[2] This guide provides a comprehensive overview of the synthetic routes to this compound from readily available phthalic acid derivatives, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies:

-

Direct Fluorination of Phthalic Acid Derivatives: This approach involves the introduction of a fluorine atom onto a pre-existing phthalic acid or anhydride ring system.

-

Synthesis from a Fluorinated Precursor: This strategy begins with a simple fluorinated aromatic compound and builds the phthalic acid functionality.

This guide will primarily focus on the first strategy, which is often more practical for laboratory-scale and industrial production. The most common and effective methods involve the transformation of a functional group, such as an amino or nitro group, into a fluorine atom.

Core Synthetic Pathway: The Balz-Schiemann Reaction

A cornerstone in the synthesis of aryl fluorides from primary aromatic amines is the Balz-Schiemann reaction.[3][4][5] This robust and reliable method proceeds through the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.[6]

The Mechanism of the Balz-Schiemann Reaction

The reaction mechanism can be dissected into three key steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or fluoroboric acid (HBF₄), to form a diazonium salt.[7][8][]

-

Formation of the Diazonium Tetrafluoroborate Salt: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated.

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated, leading to the release of nitrogen gas and boron trifluoride (BF₃), and the formation of the desired aryl fluoride.[7] The thermal decomposition is believed to proceed through an aryl cation intermediate.[5]

Caption: The Balz-Schiemann reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis of this compound via the Balz-Schiemann Reaction

This protocol outlines the synthesis starting from 4-nitrophthalic acid, a common and commercially available starting material.

Part A: Reduction of 4-Nitrophthalic Acid to 4-Aminophthalic Acid

-

Dissolution: Dissolve 4-nitrophthalic acid in a suitable solvent such as anhydrous ethanol.[10]

-

Catalyst Addition: Add a catalytic amount of 5% palladium on carbon (Pd/C) to the solution.[10]

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

-

Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain 4-aminophthalic acid.[10]